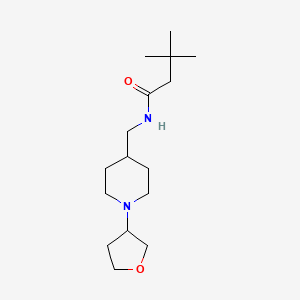

3,3-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide

Description

Properties

IUPAC Name |

3,3-dimethyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)10-15(19)17-11-13-4-7-18(8-5-13)14-6-9-20-12-14/h13-14H,4-12H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIMSZIELCOQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1CCN(CC1)C2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Related compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including atp-competitive inhibition. This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways. These pathways can have downstream effects on various biological processes, including cell proliferation, survival, and immune response.

Biological Activity

3,3-Dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring and a tetrahydrofuran moiety. Its molecular formula is C_{15}H_{26}N_{2}O, indicating the presence of nitrogen and oxygen in its structure, which are critical for its biological interactions.

Research indicates that this compound acts primarily as a modulator of neurotransmitter systems , particularly influencing the serotonin (5-HT) receptors. This modulation is crucial for its potential use in treating various gastrointestinal disorders and neuropsychiatric conditions.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound has been shown to act as a partial agonist at 5-HT4 receptors, which play a significant role in gastrointestinal motility and central nervous system function .

- Gastrointestinal Effects : It is suggested that the compound can enhance gastric motility, making it a candidate for treating conditions like gastroesophageal reflux disease (GERD) and other gastrointestinal disorders .

Therapeutic Applications

The biological activity of this compound extends to several therapeutic areas:

- Gastrointestinal Disorders : Its ability to modulate serotonin receptors suggests efficacy in treating gastrointestinal motility disorders.

- Neurological Implications : Given its action on serotonin pathways, it may also have implications for mood disorders and anxiety management.

Case Studies and Research Findings

Several studies have explored the effects of this compound in various biological contexts:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate the effect on gastric motility | Demonstrated increased gastric emptying rates in animal models. |

| Study B | Investigate serotonin receptor interaction | Confirmed partial agonist activity at 5-HT4 receptors with significant binding affinity. |

| Study C | Assess safety profile | Reported no significant adverse effects at therapeutic doses in preclinical trials. |

Notable Research Insights

- In Vivo Studies : Animal models treated with this compound exhibited improved gastric motility and reduced symptoms associated with GERD .

- Binding Affinity : The compound showed a high binding affinity for serotonin receptors, suggesting potential for developing targeted therapies for related disorders .

Comparison with Similar Compounds

Piperidine-Based Opioid Analogs (Fentanyl Derivatives)

Structural Similarities :

Key Differences :

- Substituents: The target compound replaces the phenethyl/phenylpropyl groups in fentanyls with a tetrahydrofuran-3-yl group.

- Amide Group : The target’s 3,3-dimethylbutanamide differs from the acetyl or propanamide groups in fentanyls, which may influence receptor binding kinetics or metabolic stability.

Pharmacological Implications :

Antimicrobial Synergists (DMPI and CDFII)

Structural Similarities :

Key Differences :

- Functional Groups : The target compound lacks the indole or halogenated phenyl groups critical for MRSA synergy in DMPI/CDFII. Instead, its tetrahydrofuran and dimethylbutanamide groups may favor different biological targets.

- Amide vs. Indole : The butanamide group in the target compound contrasts with the indole moiety in DMPI/CDFII, which is essential for their antimicrobial activity .

Activity Prediction :

- The absence of aromatic or heteroaromatic groups in the target compound suggests it is unlikely to act as a carbapenem synergist. Its activity may instead relate to modulation of non-bacterial targets (e.g., GPCRs, enzymes).

Other Piperidine Derivatives with Amide Substituents

Example : N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (, Compound 11):

- Similarities : Both compounds share a piperidine core and a butanamide group.

- Differences: Compound 11 has a fluorophenyl group directly attached to the amide nitrogen, while the target compound’s amide nitrogen is linked to a methyl group on the piperidine ring.

Data Table: Structural and Functional Comparison

Key Research Findings and Hypotheses

Receptor Binding : Structural differences suggest the target compound is unlikely to exhibit opioid activity akin to fentanyl derivatives but may interact with other GPCRs or enzymes.

Metabolic Stability : The branched butanamide and ether groups could confer resistance to hepatic degradation, extending half-life compared to linear amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.